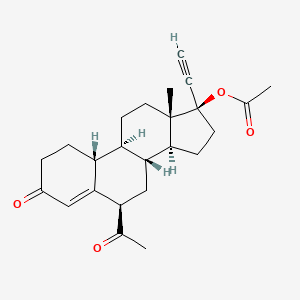

6beta,17-Norethindrone Diacetate

Descripción

6β,17-Norethindrone Diacetate (CAS: 2205-78-9) is a synthetic steroid derivative and a known impurity of Norethindrone Acetate, a progestin used in hormonal therapies . Its molecular formula is C₂₄H₃₀O₄ (MW: 382.49 g/mol), featuring two acetyl groups at the 6β and 17α positions on the norethindrone backbone . As an impurity, it is critical in pharmaceutical quality control, with purity standards exceeding 95% (HPLC) . Structurally, it differs from the parent drug (Norethindrone Acetate, C₂₂H₂₈O₃) by an additional acetyl group at the 6β position, altering lipophilicity and metabolic stability .

Propiedades

Fórmula molecular |

C24H30O4 |

|---|---|

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

[(6R,8R,9S,10R,13S,14S,17R)-6-acetyl-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H30O4/c1-5-24(28-15(3)26)11-9-22-21-13-19(14(2)25)20-12-16(27)6-7-17(20)18(21)8-10-23(22,24)4/h1,12,17-19,21-22H,6-11,13H2,2-4H3/t17-,18-,19+,21-,22+,23+,24+/m1/s1 |

Clave InChI |

HAOSCSLOOIYAJH-QTUOJBIFSA-N |

SMILES isomérico |

CC(=O)[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C#C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 |

SMILES canónico |

CC(=O)C1CC2C(CCC3(C2CCC3(C#C)OC(=O)C)C)C4C1=CC(=O)CC4 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 6beta,17-Norethindrone Diacetate typically involves multiple steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are generally mild, which helps in reducing the formation of impurities and makes the process suitable for industrial production. The overall conversion rate is high, and the method is simple and convenient to operate.

Análisis De Reacciones Químicas

6beta,17-Norethindrone Diacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

6beta,17-Norethindrone Diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference material for analytical studies. In biology, it is used to study the effects of steroidal compounds on cellular processes. In medicine, it is used in the development of hormonal therapies and contraceptives .

Mecanismo De Acción

The mechanism of action of 6beta,17-Norethindrone Diacetate involves its interaction with progesterone receptors. Once absorbed, it is deacetylated to norethindrone, which then binds to progesterone receptors in target tissues. This binding inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing ovulation and altering the endometrial lining .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 6β,17-Norethindrone Diacetate and related compounds:

Key Observations:

- Stability: Hydroxylated variants (e.g., 6β-Hydroxy Norethrone Acetate) are more prone to degradation than acetylated forms .

- Stereochemistry : The 6α vs. 6β configuration influences metabolic clearance; 6α-hydroxy derivatives may exhibit faster elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.